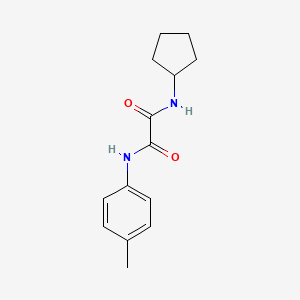

N1-cyclopentyl-N2-(p-tolyl)oxalamide

CAS No.:

Cat. No.: VC10279637

Molecular Formula: C14H18N2O2

Molecular Weight: 246.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H18N2O2 |

|---|---|

| Molecular Weight | 246.30 g/mol |

| IUPAC Name | N-cyclopentyl-N'-(4-methylphenyl)oxamide |

| Standard InChI | InChI=1S/C14H18N2O2/c1-10-6-8-12(9-7-10)16-14(18)13(17)15-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H,15,17)(H,16,18) |

| Standard InChI Key | DJRVKTSDEROBDT-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)NC(=O)C(=O)NC2CCCC2 |

| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)C(=O)NC2CCCC2 |

Introduction

N1-cyclopentyl-N2-(p-tolyl)oxalamide is a synthetic organic compound belonging to the oxalamide class. Oxalamides are known for their diverse applications in chemistry and pharmacology, often serving as intermediates in the synthesis of more complex molecules. The specific compound combines a cyclopentyl group with a p-tolyl group, attached to an oxalamide backbone.

Synthesis of N1-cyclopentyl-N2-(p-tolyl)oxalamide

The synthesis of N1-cyclopentyl-N2-(p-tolyl)oxalamide typically involves the reaction of oxalyl chloride with cyclopentylamine and p-toluidine. This process requires careful control of reaction conditions to ensure the formation of the desired product.

Synthesis Steps

-

Preparation of Reactants: Oxalyl chloride is prepared by reacting oxalic acid with thionyl chloride.

-

Reaction with Amines: Oxalyl chloride is then reacted with cyclopentylamine and p-toluidine in a suitable solvent, such as dichloromethane or tetrahydrofuran.

-

Purification: The resulting product is purified using techniques like recrystallization or column chromatography.

Applications and Research Findings

While specific research on N1-cyclopentyl-N2-(p-tolyl)oxalamide might be limited, oxalamides in general have been explored for various applications:

-

Pharmaceuticals: Oxalamides have been studied for their potential biological activities, including antimicrobial and anticancer properties.

-

Materials Science: They can serve as building blocks for polymers and other materials due to their ability to form hydrogen bonds.

Research Findings Table

| Application Area | Potential Use |

|---|---|

| Pharmaceuticals | Antimicrobial, Anticancer |

| Materials Science | Polymer Building Blocks |

Safety and Handling

Handling N1-cyclopentyl-N2-(p-tolyl)oxalamide requires standard laboratory precautions:

-

Protective Gear: Use gloves, goggles, and a lab coat to prevent skin and eye contact.

-

Ventilation: Work in a well-ventilated area to avoid inhalation of dust or vapors.

-

Disposal: Dispose of waste according to local regulations and guidelines.

Safety Precautions Table

| Precaution | Description |

|---|---|

| Protective Gear | Gloves, Goggles, Lab Coat |

| Ventilation | Well-Ventilated Area |

| Disposal | Follow Local Regulations |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume